

Iodosulfuron Methyl ester-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodosulfuron Methyl ester-d3*

Cat. No.: B15557947

[Get Quote](#)

An In-Depth Technical Guide to **Iodosulfuron Methyl Ester-d3**

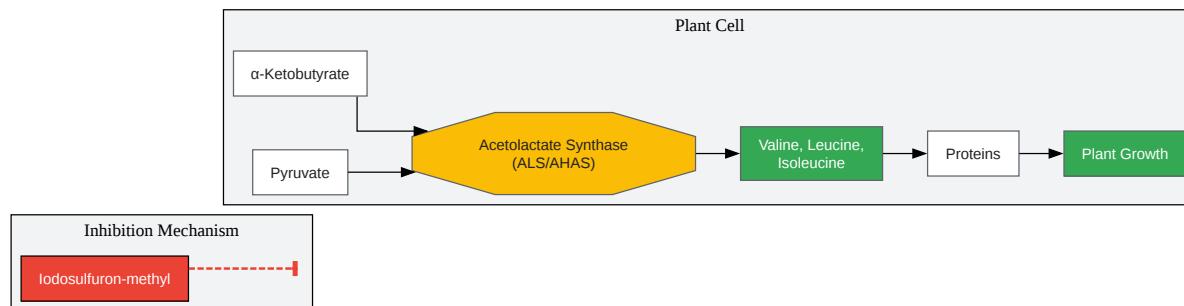
For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodosulfuron Methyl ester-d3 is the deuterated form of Iodosulfuron Methyl ester, a potent sulfonylurea herbicide. Its primary application in research and analytical chemistry is as an internal standard for the accurate quantification of iodosulfuron-methyl residues in various environmental and biological matrices. This technical guide provides comprehensive information on the physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies related to Iodosulfuron Methyl ester and its deuterated analog. Detailed experimental protocols and quantitative data are presented to support research and development activities.

Core Compound Information

Iodosulfuron Methyl ester-d3 serves as a stable isotope-labeled internal standard, crucial for precise quantification in mass spectrometry-based analytical methods.


Identifier	Value	Source(s)
Compound Name	Iodosulfuron Methyl ester-d3	N/A
Synonyms	4-Iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-benzoic Acid Methyl Ester-d3; Iodosulfuron-methyl-d3	[1] [2] [3]
CAS Number	144550-06-1 (unlabeled)	[1]
Molecular Formula	C ₁₄ H ₁₁ D ₃ IN ₅ O ₆ S	[1] [2] [4]
Molecular Weight	510.28 g/mol	[1] [2] [4]

Mechanism of Action

Iodosulfuron-methyl is a selective, post-emergence herbicide that belongs to the sulfonylurea class. Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Signaling Pathway of ALS Inhibition

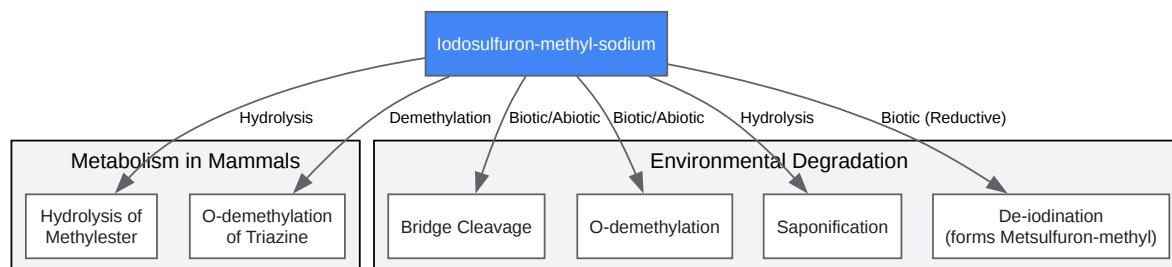
The ALS enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[\[4\]](#) By blocking this enzyme, iodosulfuron-methyl halts the production of these essential amino acids, which are vital for protein synthesis and overall plant growth. This inhibition leads to the cessation of cell division in the growing points of susceptible weeds, ultimately resulting in their death.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Iodosulfuron-methyl via inhibition of the ALS enzyme.

Metabolic and Degradation Pathways

The environmental fate and metabolism of iodosulfuron-methyl are influenced by both biotic and abiotic factors.


In Mammals: Metabolism in mammals primarily occurs through two main pathways:

- Hydrolysis: The methylester of the benzoic acid function is hydrolyzed.[7]
- O-demethylation: Demethylation occurs at the 1,3,5-triazine ring.[7]

In Soil and Water (Environmental Degradation): Degradation in the environment proceeds through several mechanisms:

- Biodegradation: Soil microorganisms play a significant role in the dissipation of the herbicide. [8]

- Chemical Degradation: Abiotic processes such as hydrolysis and photolysis contribute to its breakdown.[\[1\]](#)[\[9\]](#)[\[10\]](#) The main degradation pathways include:
 - Cleavage of the sulfonylurea bridge.[\[1\]](#)[\[9\]](#)
 - O-demethylation of the methoxytriazine moiety.[\[1\]](#)[\[9\]](#)
 - Saponification of the methyl ester.[\[9\]](#)
 - Reductive elimination of iodine from the phenyl ring, forming metsulfuron-methyl as a major metabolite.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Metabolic and environmental degradation pathways of Iodosulfuron-methyl.

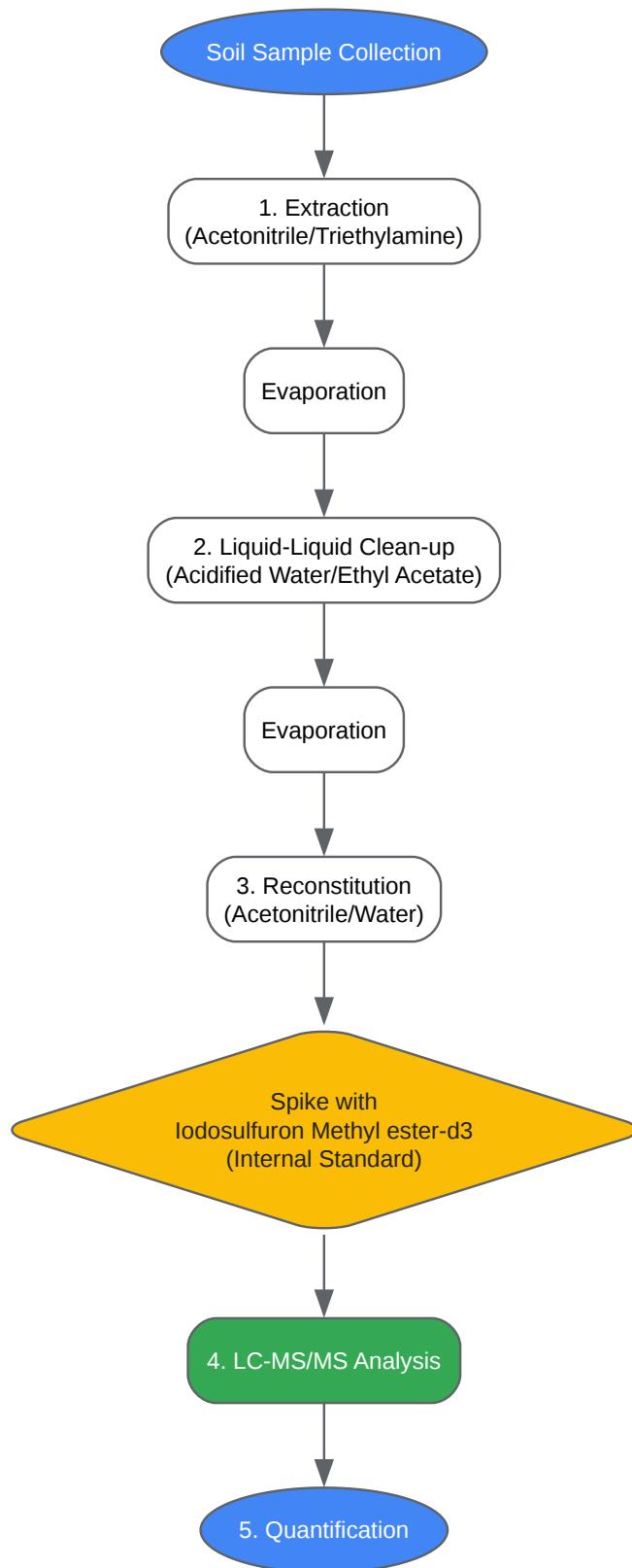
Experimental Protocols & Analytical Methods

The quantification of iodosulfuron-methyl residues is critical for environmental monitoring and food safety. **Iodosulfuron Methyl ester-d3** is the ideal internal standard for these analyses, correcting for matrix effects and variations in sample preparation and instrument response.

General Protocol for Residue Analysis in Soil

This protocol outlines a common method for the extraction and quantification of iodosulfuron-methyl residues from soil samples using LC-MS/MS.[\[11\]](#)

1. Extraction:


- Weigh a representative sample of soil (e.g., 20 g).
- Extract the residues with a solution of acetonitrile and 0.02 mol/L triethylamine (4:1, v/v).
- Shake vigorously and centrifuge to separate the solid and liquid phases.
- Collect the supernatant and evaporate to dryness.

2. Clean-up (Liquid-Liquid Extraction):

- Reconstitute the residue in acidified water (e.g., 0.01 mol/L formic acid).
- Perform a liquid-liquid extraction with ethyl acetate containing 0.01 mol/L formic acid.
- Combine the organic phases and evaporate to dryness.

3. Quantification (LC-MS/MS):

- Reconstitute the final residue in a suitable solvent mixture (e.g., acetonitrile/water, 1:1, v/v).
- Spike the final extract with a known concentration of **Iodosulfuron Methyl ester-d3** internal standard before injection.
- Inject the sample into an LC-MS/MS system for separation and detection.
- Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for Iodosulfuron-methyl residue analysis in soil.

Quantitative Data

The following tables summarize key quantitative data from various validation and environmental studies.

Table 1: Analytical Method Performance

Matrix	Method	Limit of Quantification (LOQ)	Mean Recovery (%)	Source(s)
Soil	LC-MS/MS	0.02 µg/kg	74 - 100	[11]
Surface Water	HPLC/UV	0.1 µg/L	92 - 103	[12]
Drinking Water	HPLC/UV	0.1 µg/L	79 - 92	[12]
Wheat Grain	GC-MSD	0.01 mg/kg	N/A	[1]
Wheat Straw	GC-MSD	0.05 mg/kg	N/A	[1]

Table 2: Physicochemical & Environmental Properties

Parameter	Value	Conditions	Source(s)
Log K _{ow}	Values are adjustable by forming ionic liquids; can be brought into the "safe zone" (0-3) from the sodium salt's baseline.	25 °C	[4][13]
Water Solubility	pH-dependent: 20 mg/L (pH 4), 25 g/L (pH 7), 65 g/L (pH 9)	N/A	[14]
Soil Half-life (DT ₅₀)	5 to 190 days	Acidic or neutral soils	[9]

Conclusion

Iodosulfuron Methyl ester-d3 is an indispensable tool for the accurate and reliable quantification of its non-labeled counterpart in complex matrices. Understanding the core properties, mechanism of action, and analytical methodologies of iodosulfuron-methyl is essential for researchers in environmental science, agricultural chemistry, and toxicology. The data and protocols provided in this guide serve as a comprehensive resource to facilitate advanced research and ensure data integrity in residue analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apvma.gov.au [apvma.gov.au]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Iodosulfuron-Methyl-Based Herbicidal Ionic Liquids Comprising Alkyl Betainate Cation as Novel Active Ingredients with Reduced Environmental Impact and Excellent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodosulfuron-methyl-sodium (Ref: AE F115008) [sitem.herts.ac.uk]
- 6. Iodosulfuron [sitem.herts.ac.uk]
- 7. bayer.com [bayer.com]
- 8. researchgate.net [researchgate.net]
- 9. Transformation of Iodosulfuron-Methyl into Ionic Liquids Enables Elimination of Additional Surfactants in Commercial Formulations of Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. pubs.acs.org [pubs.acs.org]

- 14. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Iodosulfuron Methyl ester-d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557947#iodosulfuron-methyl-ester-d3-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com